molecular formula C16H11F3O3 B6400423 3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261973-71-0

3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6400423
CAS No.: 1261973-71-0
M. Wt: 308.25 g/mol
InChI Key: BXTLEMGWLKYELU-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features both an acetyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-bromobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(3-acetylphenyl)benzaldehyde. This intermediate can then undergo a Suzuki-Miyaura coupling reaction with 5-trifluoromethylphenylboronic acid in the presence of a palladium catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(3-Carboxyphenyl)-5-trifluoromethylbenzoic acid.

    Reduction: 3-(3-Hydroxyphenyl)-5-trifluoromethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Acetylphenyl)-4-trifluoromethylbenzoic acid
  • 3-(4-Acetylphenyl)-5-trifluoromethylbenzoic acid
  • 3-(3-Acetylphenyl)-5-difluoromethylbenzoic acid

Uniqueness

3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid is unique due to the specific positioning of the acetyl and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group, in particular, can significantly impact the compound’s electronic properties, making it distinct from similar compounds with different substituents .

Properties

IUPAC Name

3-(3-acetylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c1-9(20)10-3-2-4-11(5-10)12-6-13(15(21)22)8-14(7-12)16(17,18)19/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTLEMGWLKYELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689761
Record name 3'-Acetyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-71-0
Record name 3'-Acetyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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